3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromenone core, substituted with a 2,5-dimethoxyphenyl group and an acetate ester. Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by acetylation to introduce the acetate group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromenone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or chromenone core.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, are of interest.
Medicine: Research explores its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
- 3-(2,5-Dimethoxyphenyl)-2H-chromen-2-one
- 4-Methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
This compound is unique due to the specific combination of functional groups and the chromenone core
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-15-7-5-14(25-12(2)21)10-18(15)26-20(22)19(11)16-9-13(23-3)6-8-17(16)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUDCWCNURVEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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